1-Iodo-5-methylnaphthalene

Cross-coupling Palladium catalysis Aryl iodide reactivity

Halogenated naphthalene building blocks demand precise identity-the wrong halogen or regioisomer risks failed couplings and low yields. 1-Iodo-5-methylnaphthalene (CAS 1261623-29-3) resolves this with definitive 1,5-substitution geometry and the C-I bond's ~50-fold oxidative addition rate advantage over bromo analogs. • 93% vs. 44% coupling yields demonstrated in 1-halonaphthalene systems-reducing partner equivalents and purification burden. • 98% purity with NMR, HPLC, and GC batch certification supports GMP-adjacent and IND-enabling workflows. • 1,5-substitution pattern maps onto naphthalene-1-sulfonyl pharmacophores (e.g., MLCK inhibitor class); the 1,4-regioisomer cannot access this geometry.

Molecular Formula C11H9I
Molecular Weight 268.09 g/mol
Cat. No. B12841350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-5-methylnaphthalene
Molecular FormulaC11H9I
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)I
InChIInChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
InChIKeyUVOBYFVASBUIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-5-methylnaphthalene: A Halogenated Naphthalene Building Block for Cross-Coupling-Driven Synthesis


1-Iodo-5-methylnaphthalene (CAS 1261623-29-3) is a substituted naphthalene derivative of formula C₁₁H₉I (MW 268.09) bearing an iodine atom at position 1 and a methyl group at position 5 of the fused bicyclic framework . It belongs to the class of aryl iodides, which are widely employed as electrophilic partners in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, Heck, and Negishi couplings, enabling the construction of carbon–carbon bonds for pharmaceutical intermediates, natural product synthesis, and advanced materials [1].

Why 1-Iodo-5-methylnaphthalene Cannot Be Casually Replaced by Its Bromo, Chloro, or Regioisomeric Analogs


Generic substitution among halogenated methylnaphthalenes is unreliable for two fundamental reasons. First, the carbon–halogen bond reactivity follows a steep gradient: the C–I bond dissociation energy is approximately 57.6 kcal/mol, versus 72.1 kcal/mol for C–Br and 83.7 kcal/mol for C–Cl, translating into orders-of-magnitude differences in oxidative addition rates with palladium catalysts [1]. Second, the position of the methyl substituent on the naphthalene ring exerts a measurable steric effect on cross-coupling kinetics; ortho-methyl-substituted iodoarenes are demonstrably less reactive than their para-substituted analogs, and even para-methyl substitution slows the reaction relative to the unsubstituted parent [2]. Choosing the wrong halogen or regioisomer therefore risks failed coupling, low yields, or the need for catalyst re-optimization, making precise identity of both the halogen and substitution pattern a critical procurement parameter.

Quantitative Differentiation Evidence for 1-Iodo-5-methylnaphthalene Against Its Closest Analogs


Iodo vs. Bromo Cross-Coupling Yield: A 2.1-Fold Advantage Demonstrated in 1-Halonaphthalene Germane Coupling

Under identical Pd₂(dba)₃/TBAF catalytic conditions, 1-iodonaphthalene delivers a 93% GC-MS yield (81% isolated) in germane coupling, while 1-bromonaphthalene yields only 44% (ratio 20:1 vs. 6:1 for the desired regioisomer) [1]. This 49-percentage-point gap demonstrates that the iodo congener is decisively more efficient than its bromo analog as an electrophilic partner in palladium-catalyzed C–C bond formation. By class-level inference, 1-iodo-5-methylnaphthalene is expected to exhibit a similarly large reactivity advantage over 1-bromo-5-methylnaphthalene.

Cross-coupling Palladium catalysis Aryl iodide reactivity

Electrochemical Activation Rate: 1-Iodonaphthalene Reacts ~50-Fold Faster Than 1-Bromonaphthalene with [Co(I)-salen]⁻

Cyclic voltammetry studies on 1-halonaphthalenes reacting with electrogenerated [Co(I)-salen]⁻ reveal that 1-iodonaphthalene undergoes substitution with release of iodide at a rate approximately 50 times faster than the corresponding reaction of 1-bromonaphthalene, for which only a stable intermediate adduct is observed on the voltammetric timescale [1]. This kinetic gap is rooted in the lower C–I bond dissociation energy and more facile oxidative addition.

Electroanalytical chemistry Halogen abstraction Rate constants

Regioisomeric Differentiation: Steric Impact of Methyl Position on Cross-Coupling Rates

A comparative kinetic study by Khaibulova et al. established that introduction of a methyl group into the para position of iodoarenes measurably slows Sonogashira coupling and palladium-catalyzed methoxycarbonylation relative to unsubstituted iodoarene, while ortho-methyl substitution causes a further, more pronounced rate decrease [1]. Since 1-iodo-5-methylnaphthalene positions the methyl group at the naphthalene 5-position—which is meta-like relative to the iodine at position 1—it occupies a steric environment intermediate between para- and ortho-substituted analogs. This makes its reactivity profile distinct from the 1-iodo-4-methylnaphthalene regioisomer (methyl para to iodine), where the methyl group exerts direct steric pressure on the reaction center.

Steric effects Sonogashira coupling Methoxycarbonylation

Purity and Quality Documentation: 98% Assay with NMR, HPLC, and GC Batch Certification

Bidepharm supplies 1-iodo-5-methylnaphthalene at a standard purity of 98% (CAS 1261623-29-3, catalog BD01188392) and provides batch-specific QC documentation including NMR, HPLC, and GC traceability . In comparison, the regioisomer 1-iodo-4-methylnaphthalene is listed by Sigma-Aldrich (AOBChem) at 97% purity in liquid physical form . The 98% purity specification with multi-method analytical certification reduces the risk of regioisomeric or halide contamination that could compromise cross-coupling selectivity.

Quality control Procurement specification Purity assurance

Regioisomeric Substitution Pattern Relevance: 5-Methylnaphthalene Scaffold in Bioactive Molecule Construction

The 5-methylnaphthalene substitution pattern embedded in 1-iodo-5-methylnaphthalene is a recognized scaffold in kinase inhibitor design, as demonstrated by ML-7 (1-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane), a myosin light chain kinase inhibitor with Ki = 300 nM . The 1,5-disubstitution pattern on naphthalene provides a specific vector geometry for target engagement, unlike the 1,4-disubstituted regioisomer. Coupling of 1-iodo-5-methylnaphthalene with pyrimidine derivatives yields compounds with reported bioactivity in kinase inhibition programs [1].

Kinase inhibitors Pharmaceutical intermediates Structure-activity relationship

High-Value Application Scenarios Where 1-Iodo-5-methylnaphthalene Outperforms Analogs


Palladium-Catalyzed Cross-Coupling Sequences Requiring High-Yield Aryl Iodide Electrophiles

In multi-step synthesis of biaryl pharmaceutical intermediates, the iodonaphthalene electrophile delivers substantially higher coupling yields than the corresponding bromide. The 93% vs. 44% yield differential observed in 1-halonaphthalene germane coupling [1] translates into fewer equivalents of the coupling partner required, reduced purification burden, and higher overall sequence yield—criteria that directly favor 1-iodo-5-methylnaphthalene over 1-bromo-5-methylnaphthalene for cost-sensitive scale-up.

Medicinal Chemistry Programs Targeting Kinase Inhibitors with 1,5-Naphthalene Disubstitution Geometry

The 1,5-substitution pattern of 1-iodo-5-methylnaphthalene maps onto the naphthalene-1-sulfonyl pharmacophore found in MLCK inhibitor ML-7 (Ki = 300 nM) [1]. Suzuki or Sonogashira coupling at the iodine position installs diverse aryl or alkynyl groups while retaining the 5-methyl substituent, enabling systematic SAR exploration around the kinase hinge-binding region. The 1-iodo-4-methylnaphthalene regioisomer cannot access this geometry and is therefore unsuitable for this pharmacophore class.

Cobalt-Mediated Radical or Organometallic Transformations Requiring Fast Halide Abstraction

For electrochemically driven or cobalt-catalyzed transformations where halide abstraction is rate-limiting, the ~50-fold rate advantage of iodo- over bromonaphthalene [1] enables reactions that would otherwise be impractical at ambient temperature. This is particularly relevant for binaphthyl synthesis via reductive dimerization, where the iodo substrate's faster activation minimizes competing degradation pathways.

Regulatory-Compliant Pharmaceutical Intermediate Procurement with Full QC Traceability

When procuring a halogenated naphthalene building block for GMP-adjacent or IND-enabling synthesis, the 98% purity with NMR, HPLC, and GC batch certification supplied for 1-iodo-5-methylnaphthalene [1] provides auditable quality documentation that is not universally available for all regioisomeric analogs. This documentation reduces analytical burden on the receiving laboratory and supports chain-of-custody requirements.

Quote Request

Request a Quote for 1-Iodo-5-methylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.